Mogroside IIe - 88901-38-6

Mogroside IIe

Catalog Number: EVT-2710998
CAS Number: 88901-38-6
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mogroside IIe is a cucurbitane-type triterpenoid saponin predominantly found in the unripe fruits of the Siraitia grosvenorii (Swingle) C. Jeffrey plant, also known as monk fruit or Luo Han Guo. [, , ] It is a precursor to Mogroside V, the primary sweet component in monk fruit extract, and is characterized by a bitter taste. [, ] Mogroside IIe is a subject of ongoing research due to its various biological activities. Its role in scientific research is to investigate its potential therapeutic benefits and understand its metabolic pathway in the Siraitia grosvenorii plant. [, , , , ]

Overview

Mogroside IIe is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a larger class of mogrosides, which are known for their intense sweetness and potential health benefits. Mogroside IIe is particularly notable for its low-calorie content and has been studied for various applications in food and medicine.

Source

Mogroside IIe is primarily extracted from the dried fruit of Siraitia grosvenorii, which is native to southern China. The fruit has been traditionally used in Chinese medicine for its sweetening properties and therapeutic effects. The extraction process typically involves drying the fruit and then using solvents to isolate the mogroside compounds, including Mogroside IIe.

Classification

Mogroside IIe belongs to the class of compounds known as triterpenoid saponins. These compounds are characterized by their glycosidic structures, which consist of a triterpene aglycone linked to one or more sugar moieties. Mogroside IIe specifically features multiple glucose units attached to its aglycone structure.

Synthesis Analysis

Methods

The synthesis of Mogroside IIe can be achieved through enzymatic glycosylation processes. This involves using glycosyltransferase enzymes, which catalyze the transfer of sugar moieties from nucleotide sugars to the aglycone precursor, mogrol.

Technical Details

  • Enzymatic Glycosylation: The synthesis typically involves incubating mogrol with UDP-glucose in the presence of specific glycosyltransferases such as UGTMS1 or UGTMS2. These enzymes facilitate the formation of glycosidic bonds, resulting in the production of Mogroside IIe.
  • Reaction Conditions: Optimal conditions for enzymatic reactions often include controlled pH, temperature, and substrate concentrations, which can significantly affect yield and product specificity.
Molecular Structure Analysis

Structure

Mogroside IIe has a complex molecular structure characterized by its triterpene backbone with multiple hydroxyl groups and glucose units attached. The molecular formula is C48H82O19C_{48}H_{82}O_{19}, indicating a large and intricate arrangement conducive to its biological activity.

Data

  • Molecular Weight: Approximately 962.545 g/mol.
  • Structural Features: The structure includes several sugar moieties that enhance its sweetness and solubility in water, making it suitable for food applications.
Chemical Reactions Analysis

Reactions

Mogroside IIe can participate in various chemical reactions typical of glycosides, including hydrolysis under acidic or enzymatic conditions, which can release glucose units and regenerate the aglycone.

Technical Details

  • Glycosidic Bond Formation: The primary reaction involves the formation of β-glycosidic bonds between glucose units and the hydroxyl groups on the mogrol backbone.
  • Stability: The stability of Mogroside IIe under different pH levels and temperatures is crucial for its application in food products.
Mechanism of Action

Process

The sweet taste of Mogroside IIe is attributed to its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3) similarly to sucrose but does not contribute calories due to its non-metabolizable nature.

Data

Studies have shown that Mogroside IIe can activate sweet taste receptors at concentrations much lower than those required for sucrose, making it an effective natural sweetener without caloric content.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its glycosidic nature.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH changes.
  • Reactivity: Can undergo hydrolysis in acidic conditions, leading to the release of glucose.
Applications

Scientific Uses

Mogroside IIe has garnered attention for several applications:

  • Natural Sweetener: Used as a sugar substitute in food products due to its high sweetness potency and low-calorie content.
  • Health Benefits: Research indicates potential anti-inflammatory, antioxidant, and anti-diabetic properties, making it a candidate for functional foods.
  • Cosmetic Industry: Its moisturizing properties have led to interest in skincare formulations.

Properties

CAS Number

88901-38-6

Product Name

Mogroside IIe

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

InChI

InChI=1S/C42H72O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1

InChI Key

WVXIMWMLKSCVTD-JLRHFDOOSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C

Solubility

not available

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)C

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